Cas no 345992-88-3 (5-carbamoylthiophene-2-carboxylic acid)

5-Carbamoylthiophene-2-carboxylic acid is a heterocyclic organic compound featuring both a carboxamide and a carboxylic acid functional group on a thiophene backbone. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and fine chemicals. Its dual functionality allows for selective derivatization, enabling the formation of amides, esters, or other derivatives. The compound exhibits good stability under standard conditions and is compatible with a range of reaction conditions, facilitating its use in multi-step synthetic routes. Its high purity and well-defined reactivity profile make it a reliable building block for research and industrial applications.
5-carbamoylthiophene-2-carboxylic acid structure
345992-88-3 structure
Product Name:5-carbamoylthiophene-2-carboxylic acid
CAS No:345992-88-3
MF:C6H5NO3S
MW:171.173800230026
MDL:MFCD01995749
CID:1078999
PubChem ID:723562
Update Time:2025-06-08

5-carbamoylthiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminocarbonyl)thiophene-2-carboxylic acid
    • 0104722
    • A2467
    • AC1LF631
    • AC1Q4ZE6
    • CTK7D2699
    • MolPort-001-510-174
    • Oprea1_059995
    • ST037720
    • SureCN2424445
    • 5-carbamoylthiophene-2-carboxylic acid
    • Z57475041
    • LS-03486
    • F0912-1358
    • SR-01000532006-1
    • DTXSID70352341
    • 2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-
    • 345992-88-3
    • STK663606
    • AKOS000197127
    • SR-01000532006
    • G55000
    • MFCD01995749
    • EN300-61351
    • ALBB-010313
    • CS-0216802
    • SCHEMBL2424445
    • MDL: MFCD01995749
    • Inchi: 1S/C6H5NO3S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H2,7,8)(H,9,10)
    • InChI Key: QHUQNZMROQKPRS-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CC=C1C(N)=O

Computed Properties

  • Exact Mass: 170.99905
  • Monoisotopic Mass: 170.99901420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • PSA: 80.39

5-carbamoylthiophene-2-carboxylic acid Security Information

  • HazardClass:IRRITANT

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5-carbamoylthiophene-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:345992-88-3)5-carbamoylthiophene-2-carboxylic acid
Order Number:A1158714
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:48
Price ($):2776.0
Email:sales@amadischem.com

Additional information on 5-carbamoylthiophene-2-carboxylic acid

5-Carbamoylthiophene-2-carboxylic Acid: A Comprehensive Overview

5-Carbamoylthiophene-2-carboxylic acid (CAS No. 345992-88-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including the development of novel therapeutic agents and the study of biological processes. This article aims to provide a detailed and comprehensive overview of 5-carbamoylthiophene-2-carboxylic acid, highlighting its chemical properties, synthesis methods, biological activities, and potential applications.

Chemical Structure and Properties

5-Carbamoylthiophene-2-carboxylic acid is a heterocyclic compound with a molecular formula of C7H6N2O3S. The molecule consists of a thiophene ring substituted with a carboxylic acid group at the 2-position and a carbamoyl group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound. The carboxylic acid group makes the molecule slightly acidic, while the carbamoyl group contributes to its reactivity and potential for forming hydrogen bonds. These properties make 5-carbamoylthiophene-2-carboxylic acid an attractive candidate for various chemical reactions and biological studies.

Synthesis Methods

The synthesis of 5-c arbamoylthiophene-2-carboxylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-thiophenecarboxylic acid with urea in the presence of a suitable catalyst. This reaction typically proceeds via an intermediate amide formation step, followed by cyclization to form the final product. Another approach involves the condensation of 2-thiophenecarboxylic acid chloride with ammonia or an amine derivative, followed by hydrolysis to yield the desired compound. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as microwave-assisted synthesis and solvent-free conditions.

Biological Activities and Applications

5-Carbamoylthiophene-2-carboxylic acid has been extensively studied for its biological activities, particularly in the context of drug discovery and development. One of the most notable applications is its use as a scaffold for designing small molecule inhibitors targeting various enzymes and receptors. For instance, derivatives of 5-c arbamoylthiophene-2-carboxylic acid have shown potent inhibitory activity against enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs). These findings have opened up new avenues for developing anti-inflammatory and anticancer drugs.

In addition to its enzyme inhibitory properties, 5-c arbamoylthiophene-2-carboxylic acid has also been investigated for its potential as an antiviral agent. Recent studies have demonstrated that certain derivatives exhibit antiviral activity against RNA viruses, including influenza and hepatitis C viruses. The mechanism of action appears to involve interference with viral replication processes, making these compounds promising candidates for further development as antiviral therapeutics.

Clinical Trials and Future Prospects

The promising biological activities of 5-c arbamoylthiophene-2-carboxylic acid have led to several clinical trials aimed at evaluating its safety and efficacy in treating various diseases. Early-phase clinical trials have shown that some derivatives are well-tolerated by patients and exhibit favorable pharmacokinetic profiles. These results have paved the way for more advanced clinical studies to assess their therapeutic potential.

In parallel with clinical trials, ongoing research continues to explore new derivatives of 5-c arbamoylthiophene-2-carboxylic acid with enhanced potency and selectivity. Computational methods, such as molecular docking and virtual screening, are being employed to identify lead compounds with improved pharmacological properties. These efforts are expected to contribute significantly to the development of novel therapeutic agents targeting a wide range of diseases.

Conclusion

In conclusion, 5-c arbamoylthiophene-2-carboxylic acid (CAS No. 345992-88-3) is a versatile organic compound with a diverse range of biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure makes it an attractive scaffold for designing small molecule inhibitors targeting various enzymes and receptors. Ongoing research and clinical trials are poised to further elucidate its therapeutic potential, paving the way for the development of new drugs that can improve patient outcomes in various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:345992-88-3)5-carbamoylthiophene-2-carboxylic acid
A1158714
Purity:99%
Quantity:5g
Price ($):2776.0
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